molecular formula C18H18N2O2S2 B2996844 3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide CAS No. 941902-53-0

3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide

Cat. No. B2996844
CAS RN: 941902-53-0
M. Wt: 358.47
InChI Key: ROPLOLQWEMNDKX-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. This compound is a member of the thiazole class of compounds and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Importance of Related Compounds

Research on related compounds like 2-(thio)ureabenzothiazoles highlights their broad spectrum of biological activities. These compounds, including Frentizole (a urea benzothiazole derivative used for treating rheumatoid arthritis and systemic lupus erythematosus), and commercial fungicides like Bentaluron and Bethabenthiazuron, underscore the relevance of such chemical structures in medicinal chemistry. The synthesis methodologies, spanning from 1935 to the present, emphasize the potential for creating therapeutic agents with optimized physicochemical and biological properties (M. Rosales-Hernández et al., 2022).

Environmental Impact and Fate

The environmental fate and behavior of parabens, which share phenolic groups similar to the methoxyphenyl part of the queried compound, have been extensively studied. Parabens, used as preservatives in various consumer products, have been identified as emerging contaminants. Their ubiquitous presence in aquatic environments, despite wastewater treatments, highlights the need for understanding the environmental persistence and impact of similar compounds. This research provides insights into how related chemical structures interact with ecosystems, suggesting potential research directions for assessing environmental risks (Camille Haman et al., 2015).

Pharmacological and Toxicological Evaluations

The assessment of related compounds' safety profiles, such as propyl paraben and methyl paraben, offers a precedent for evaluating new chemicals. These studies provide comprehensive insights into the absorption, metabolism, acute and chronic toxicity, carcinogenicity, and potential endocrine-disrupting effects. Understanding the pharmacokinetic behavior and toxicological impact of chemically related structures can inform the safety evaluations necessary for developing new pharmaceuticals or chemical agents (M. Soni et al., 2001; 2002).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-19-16-11-13(3-8-17(16)24-12)20-18(21)9-10-23-15-6-4-14(22-2)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLOLQWEMNDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide

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